3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

Vue d'ensemble

Description

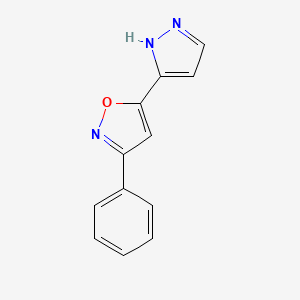

Le 3-phényl-5-(1H-pyrazol-3-yl)isoxazole est un composé organique appartenant à la classe du benzène et de ses dérivés substitués. Il s'agit d'une petite molécule avec une formule moléculaire de C12H9N3O et un poids moléculaire de 211,219 Da . Ce composé se caractérise par sa structure hétérocyclique aromatique, qui comprend un cycle benzénique, un cycle pyrazole et un cycle isoxazole .

Méthodes De Préparation

La synthèse du 3-phényl-5-(1H-pyrazol-3-yl)isoxazole peut être réalisée par différentes voies synthétiques. Une méthode courante implique la condensation d'aldéhydes aromatiques substitués avec de la tosylhydrazine, suivie d'une cycloaddition avec des alcynes terminaux . Cette procédure en un seul pot, à trois composants, est efficace et générale, ce qui la rend appropriée pour la préparation de pyrazoles disubstitués en 3,5 . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le 3-phényl-5-(1H-pyrazol-3-yl)isoxazole subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium . Les réactions de substitution peuvent impliquer des nucléophiles tels que des halogénures ou des amines. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le 3-phényl-5-(1H-pyrazol-3-yl)isoxazole a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes . En biologie et en médecine, il a été étudié pour ses propriétés pharmacologiques potentielles, notamment ses activités antibactériennes, anti-inflammatoires et anticancéreuses . De plus, ce composé a des applications dans l'industrie, telles que le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques .

Mécanisme d'action

Le mécanisme d'action du 3-phényl-5-(1H-pyrazol-3-yl)isoxazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibait la synthétase de la prostaglandine D hématopoïétique, une enzyme impliquée dans la production de prostaglandines . Cette inhibition peut entraîner des effets anti-inflammatoires en réduisant les niveaux de prostaglandines pro-inflammatoires. Le composé peut également interagir avec d'autres cibles moléculaires, en fonction de sa structure spécifique et de ses groupes fonctionnels .

Applications De Recherche Scientifique

Pharmacological Properties

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole exhibits several pharmacological activities, making it a compound of interest in drug development:

- Anti-inflammatory Activity : It has been shown to inhibit hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the production of prostaglandins that mediate inflammation .

- Antitumor Potential : Research indicates that derivatives of isoxazole compounds can exhibit significant antitumor activity through various mechanisms, including apoptosis induction in cancer cells .

- Immunomodulatory Effects : The compound has been studied for its ability to modulate immune responses, potentially useful in treating autoimmune diseases .

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antitumor Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Mécanisme D'action

The mechanism of action of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hematopoietic prostaglandin D synthase, an enzyme involved in the production of prostaglandins . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory prostaglandins. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Comparaison Avec Des Composés Similaires

Le 3-phényl-5-(1H-pyrazol-3-yl)isoxazole peut être comparé à d'autres composés similaires, tels que le 5-méthyl-3-phényl-4-(1H-pyrazol-5-yl)isoxazole . Bien que les deux composés partagent une structure de base similaire, la présence de différents substituants peut entraîner des variations dans leurs propriétés chimiques et biologiques. Par exemple, le groupe méthyle dans le 5-méthyl-3-phényl-4-(1H-pyrazol-5-yl)isoxazole peut influencer sa réactivité et son activité pharmacologique par rapport au 3-phényl-5-(1H-pyrazol-3-yl)isoxazole . D'autres composés similaires comprennent divers pyrazoles et isoxazoles substitués, qui peuvent présenter des propriétés uniques en fonction de leurs substituants spécifiques .

Activité Biologique

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a fused isoxazole and pyrazole ring structure, which is known to enhance biological activity through various mechanisms. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate hydrazones with isoxazole derivatives. Recent advancements have focused on environmentally friendly methods that utilize multicomponent reactions to improve yields and reduce waste .

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazole and isoxazole, including this compound, exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects are often evaluated using assays such as MTT, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Similar Pyrazole Derivative | A549 | 26 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that these compounds can stabilize human red blood cell membranes, suggesting their efficacy in reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial and fungal strains. Its efficacy as an antibacterial agent has been reported in studies where it exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the anticancer activity of a series of pyrazole derivatives against Hep-2 and P815 cell lines. Among these, compounds similar to this compound showed significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, indicating promising therapeutic potential in cancer treatment .

Case Study 2: Anti-inflammatory Action

In another investigation, the anti-inflammatory effects were quantified using the HRBC membrane stabilization method at varying doses (100 μg, 500 μg, and 1000 μg). The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at specific positions on the isoxazole and pyrazole rings can significantly influence biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency while maintaining low toxicity levels in normal cells. This relationship underscores the importance of chemical modifications in drug design .

Propriétés

IUPAC Name |

3-phenyl-5-(1H-pyrazol-5-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSSTOPJERVMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.